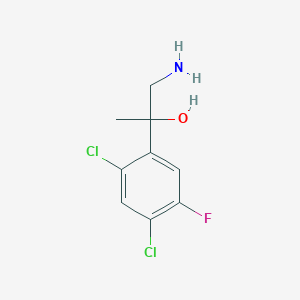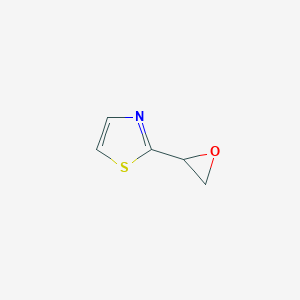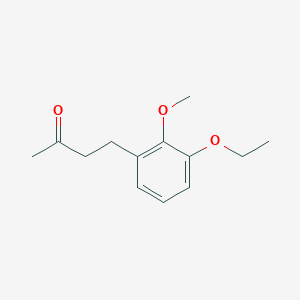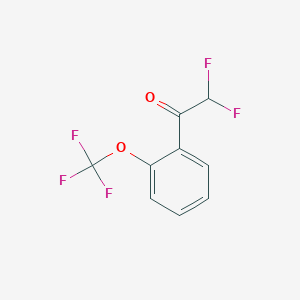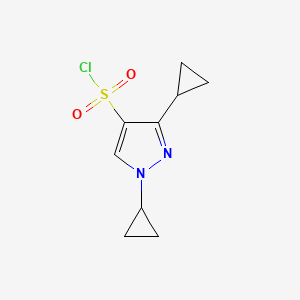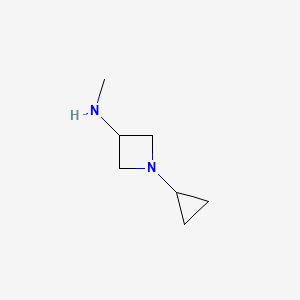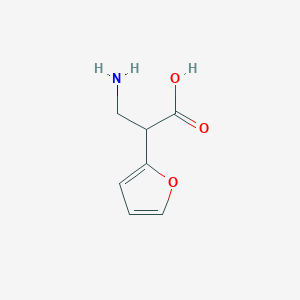
3-Amino-2-(furan-2-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in 48-94% yield .
Another method involves the use of diketopiperazine, hydantoin, and rhodanine as intermediates. These methods typically involve reduction using sodium amalgam, although this approach has environmental and safety concerns .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of environmentally friendly reducing agents and scalable reaction conditions is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc dust and formic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various furan derivatives, substituted amino acids, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein synthesis.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The precise mechanism of action of 3-Amino-2-(furan-2-yl)propanoic acid is not entirely elucidated. it is postulated to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key player in the synthesis of pro-inflammatory molecules . This inhibition may involve the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid: Another furan-containing amino acid with similar properties.
3-(2-Furyl)propanoic acid: A related compound with a furan ring attached to a propanoic acid backbone.
2-Furanpropionic acid: A furan derivative with a propionic acid group.
Uniqueness
3-Amino-2-(furan-2-yl)propanoic acid is unique due to its specific structure, which combines an alanine backbone with a furan ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H9NO3 |
|---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) |
InChI-Schlüssel |
SZWINTHUWCLCSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)

